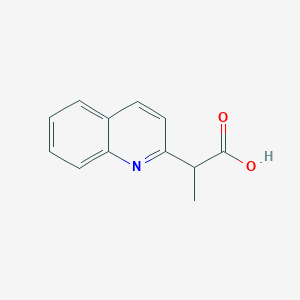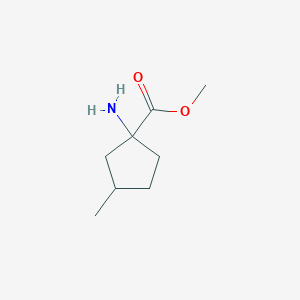![molecular formula C13H25NO3 B13243749 tert-Butyl 2-[(propan-2-yloxy)methyl]pyrrolidine-2-carboxylate](/img/structure/B13243749.png)
tert-Butyl 2-[(propan-2-yloxy)methyl]pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-[(propan-2-yloxy)methyl]pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C13H25NO3 and a molecular weight of 243.34 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-[(propan-2-yloxy)methyl]pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and isopropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-[(propan-2-yloxy)methyl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl 2-[(propan-2-yloxy)methyl]pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Medicine: This compound is explored for its potential therapeutic properties.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of tert-Butyl 2-[(propan-2-yloxy)methyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: Similar in structure but with different functional groups.
tert-Butyl (2-methylpropan-2-yl)oxycarbonyl carbonate: Shares the tert-butyl group but differs in overall structure and reactivity.
Uniqueness
tert-Butyl 2-[(propan-2-yloxy)methyl]pyrrolidine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H25NO3 |
|---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl 2-(propan-2-yloxymethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-10(2)16-9-13(7-6-8-14-13)11(15)17-12(3,4)5/h10,14H,6-9H2,1-5H3 |
InChI Key |
NAHGTYFHQIBUAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1(CCCN1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


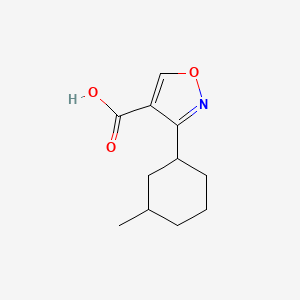
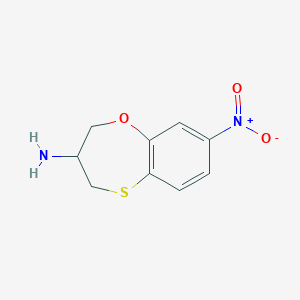

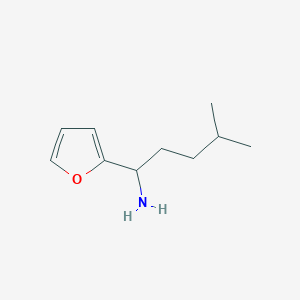
![[2-(Fluoromethyl)cyclopentyl]methanamine](/img/structure/B13243693.png)
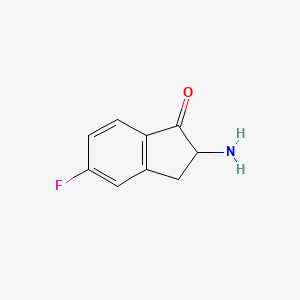
![3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B13243713.png)

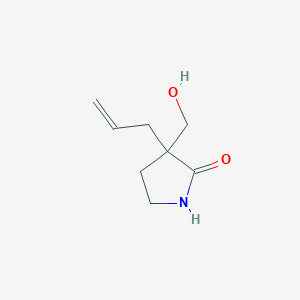
![5-Ethyl-3-[2-oxo-2-(piperazin-1-YL)ethyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B13243733.png)
